

# Application Note: Comprehensive Analytical Characterization of 4-(Benzylxy)-3-methylaniline Hydrochloride

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## Compound of Interest

**Compound Name:** 4-(Benzylxy)-3-methylaniline hydrochloride

**Cat. No.:** B1521649

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## Introduction

**4-(Benzylxy)-3-methylaniline hydrochloride** is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and identity are critical to ensure the safety and efficacy of the final drug product. This application note provides a comprehensive guide for the analytical characterization of this compound, detailing robust protocols for identity, purity, and assay determination. The methodologies are designed to be self-validating, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure data integrity and regulatory compliance.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

The structure of **4-(Benzylxy)-3-methylaniline hydrochloride** is presented in Figure 1.

Figure 1: Chemical Structure of **4-(Benzylxy)-3-methylaniline Hydrochloride**

Caption: Structure of **4-(Benzylxy)-3-methylaniline hydrochloride**.

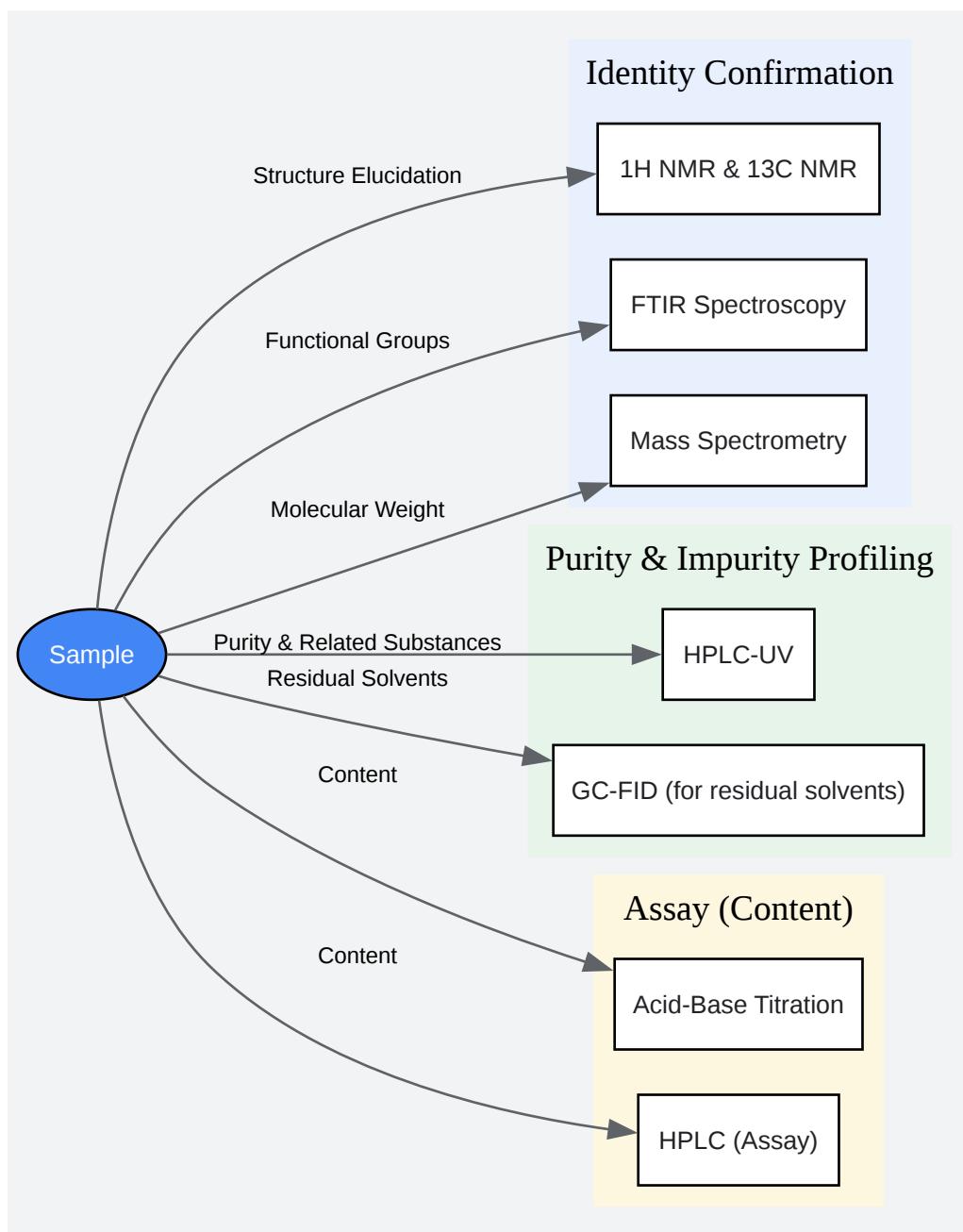
## Physicochemical Properties

A summary of the key physicochemical properties of **4-(Benzylxy)-3-methylaniline hydrochloride** is provided in Table 1.

Property	Value	Source
CAS Number	1150114-24-1	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C14H16CINO	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	249.74 g/mol	<a href="#">[6]</a> <a href="#">[7]</a>
Appearance	White to off-white solid	<a href="#">[8]</a>
Purity	≥ 98%	<a href="#">[7]</a>
Storage	Room temperature, in a dry, dark place	<a href="#">[9]</a>

## Analytical Workflow

A systematic approach is crucial for the complete characterization of **4-(BenzylOxy)-3-methylaniline hydrochloride**. The following diagram illustrates the recommended analytical workflow.



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Caption: Recommended analytical workflow for characterization.

## High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC with UV detection is a robust method for determining the purity and assay of **4-(Benzylxyloxy)-3-methylaniline hydrochloride**. This method is capable of separating

the main component from potential impurities.

## Protocol: HPLC Purity and Assay

Instrumentation and Conditions:

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient	See Table 2
Flow Rate	1.0 mL/min
Column Temperature	30 °C
UV Detection	230 nm
Injection Volume	10 µL
Sample Diluent	Mobile Phase A / Mobile Phase B (50:50, v/v)

Table 2: HPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0	90	10
20	10	90
25	10	90
26	90	10
30	90	10

Procedure:

- Standard Preparation: Accurately weigh about 25 mg of **4-(BenzylOxy)-3-methylaniline hydrochloride** reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of approximately 0.5 mg/mL.
- Sample Preparation: Prepare the sample in the same manner as the standard.
- System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%. The tailing factor should not be more than 2.0, and the theoretical plates should be not less than 2000.
- Analysis: Inject the blank (diluent), standard, and sample solutions.
- Calculation:
  - Purity: Calculate the area percentage of each impurity by dividing the peak area of the impurity by the total peak area of all peaks.
  - Assay: Calculate the percentage of **4-(BenzylOxy)-3-methylaniline hydrochloride** using the following formula:

#### Rationale for Method Parameters:

- A C18 column is chosen for its versatility in retaining and separating aromatic compounds.
- The gradient elution allows for the effective separation of impurities with a wide range of polarities.
- Phosphoric acid in the mobile phase helps to protonate the aniline group, leading to better peak shape.
- UV detection at 230 nm provides good sensitivity for the benzylic and aniline chromophores.

## Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive identification and structural elucidation of **4-(Benzyl)-3-methylaniline hydrochloride**.

Protocol:  $^1\text{H}$  and  $^{13}\text{C}$  NMR

- Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>).
- Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra at room temperature.
- Expected  $^1\text{H}$  NMR Signals (DMSO-d<sub>6</sub>, 400 MHz):
  - Aromatic protons of the aniline and benzyl rings.
  - Singlet for the benzylic methylene (-CH<sub>2</sub>-) protons.
  - Singlet for the methyl (-CH<sub>3</sub>) protons.
  - Broad singlet for the amine (-NH<sub>2</sub>) protons.
- Expected  $^{13}\text{C}$  NMR Signals (DMSO-d<sub>6</sub>, 101 MHz):
  - Signals corresponding to the aromatic carbons.
  - Signal for the benzylic methylene carbon.
  - Signal for the methyl carbon.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Protocol: FTIR

- Sample Preparation: Prepare a KBr pellet of the sample or use an Attenuated Total Reflectance (ATR) accessory.

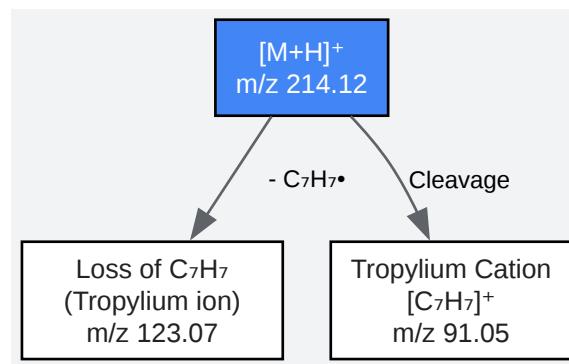
- Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
- Data Acquisition: Scan the sample from 4000 to 400  $\text{cm}^{-1}$ .
- Expected Characteristic Peaks:
  - N-H stretching vibrations (amine).
  - C-H stretching vibrations (aromatic and aliphatic).
  - C=C stretching vibrations (aromatic rings).
  - C-O stretching vibration (ether).
  - C-N stretching vibration.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

### Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10  $\mu\text{g}/\text{mL}$ .
- Instrumentation: Waters ACQUITY QDa Mass Detector or equivalent.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Data Acquisition: Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-500).
- Expected Result: A prominent peak corresponding to the molecular ion  $[\text{M}+\text{H}]^+$  at  $m/z$  214.12, representing the free base.



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Caption: Proposed ESI-MS fragmentation pathway.

## Method Validation Framework

All analytical methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 3: Validation Parameters for the HPLC Method

Parameter	Acceptance Criteria
Specificity	The method should be able to resolve the main peak from impurities and degradation products.
Linearity	Correlation coefficient ( $r^2$ ) $\geq 0.999$ over a range of 50-150% of the target concentration.
Accuracy	98.0% - 102.0% recovery at three concentration levels.
Precision	Repeatability (RSD $\leq 2.0\%$ ), Intermediate Precision (RSD $\leq 2.0\%$ ).
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)	Signal-to-noise ratio of 10:1.
Robustness	The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

## Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of **4-(Benzylxy)-3-methylaniline hydrochloride**. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification and accurate quantification of the compound, supporting its use in pharmaceutical development and manufacturing. Adherence to the principles of method validation is paramount for generating reliable and defensible analytical data.

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